molecular formula C13H11N5OS B2717016 2-((6-Phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide CAS No. 894061-98-4

2-((6-Phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide

Cat. No.: B2717016
CAS No.: 894061-98-4
M. Wt: 285.33
InChI Key: VNDLWMAMINNMNU-UHFFFAOYSA-N
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Description

2-((6-Phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide is a synthetic organic compound that belongs to the class of triazolopyridazines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6-Phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide typically involves the reaction of 6-phenyl-[1,2,4]triazolo[4,3-b]pyridazine with thioacetamide. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through nucleophilic substitution, where the thioacetamide acts as a nucleophile attacking the electrophilic center on the triazolopyridazine ring.

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized by using continuous flow reactors which allow for better control over reaction parameters such as temperature, pressure, and reaction time. This method enhances the yield and purity of the final product while reducing the production cost and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-((6-Phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield corresponding amines or thiols.

    Substitution: The compound can undergo nucleophilic substitution reactions where the thioacetamide group can be replaced by other nucleophiles such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Sodium borohydride in methanol at 0°C.

    Substitution: Ammonia in ethanol at reflux temperature.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and thiols.

    Substitution: Corresponding amides or ethers.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-((6-Phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound binds to the active site of the target protein, inhibiting its activity or modulating its function. This interaction can lead to various biological effects, depending on the target and the pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • 6-Phenyl-[1,2,4]triazolo[4,3-b]pyridazine
  • Thioacetamide
  • 2-((6-Phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)ethanol

Uniqueness

2-((6-Phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide is unique due to its specific structural features that allow it to interact with a wide range of molecular targets. Its versatility in undergoing various chemical reactions also makes it a valuable compound for synthetic and medicinal chemistry.

Biological Activity

The compound 2-((6-Phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide is a synthesized derivative of triazolo-pyridazine compounds that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound based on available literature, focusing on its synthesis, structure-activity relationships (SAR), and specific case studies that highlight its efficacy.

Synthesis and Structure

The synthesis of this compound involves the reaction of various substituted aryl groups with thioacetamide derivatives. The compound features a triazolo-pyridazine core which is critical for its biological activity. The general synthetic pathway includes:

  • Formation of the Triazolo-Pyridazine Core : This is achieved through cyclization reactions involving hydrazine derivatives and appropriate aromatic aldehydes.
  • Thioacetic Modification : The introduction of the thioacetamide moiety enhances the compound's interaction with biological targets.

Antimicrobial Activity

Research indicates that various derivatives of triazolo-pyridazine compounds exhibit significant antimicrobial properties. For instance:

  • Antibacterial Studies : Compounds similar to this compound have been tested against multiple bacterial strains including Escherichia coli and Staphylococcus aureus. Results showed that these compounds demonstrated moderate to potent antibacterial activity compared to standard antibiotics like ampicillin and chloramphenicol .
CompoundTarget BacteriaActivity Level
6bE. coliModerate
7bS. aureusPotent
8bKlebsiella pneumoniaeModerate

Antifungal Activity

In addition to antibacterial properties, certain derivatives have shown antifungal activities against pathogens such as Candida albicans. For example:

  • Compounds 7a and 9b were particularly noted for their effectiveness against fungal strains, demonstrating comparable efficacy to fluconazole .

Anticancer Activity

The potential anticancer properties of triazolo-pyridazines have also been explored. Studies indicate that these compounds can inhibit cell proliferation in various cancer cell lines:

  • Polo-like Kinase Inhibition : Some derivatives have been identified as inhibitors of Polo-like kinase 1 (Plk1), a critical regulator in cell cycle progression. The inhibition leads to mitotic arrest and potential apoptosis in cancer cells .
CompoundPlk1 IC50 (µM)Cell Line Tested
44.4HeLa
53.5MCF7

Structure-Activity Relationships (SAR)

The biological activity of this compound can be significantly influenced by structural modifications:

  • Aryl Substituents : Variations in the phenyl group attached to the triazole ring can enhance binding affinity and selectivity towards specific biological targets.
  • Thio Group Modifications : The presence of a thio group is crucial for interaction with protein targets involved in disease processes.

Case Studies

Several studies have highlighted the effectiveness of this compound class in various experimental settings:

  • In Vitro Studies : A study demonstrated that modified triazolo-pyridazine compounds exhibited significant cytotoxicity against cancer cell lines with minimal toxicity to normal cells .
  • Animal Models : In vivo studies using murine models have shown promising results in tumor regression when treated with these compounds alongside chemotherapeutic agents .

Properties

IUPAC Name

2-[(6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N5OS/c14-11(19)8-20-13-16-15-12-7-6-10(17-18(12)13)9-4-2-1-3-5-9/h1-7H,8H2,(H2,14,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNDLWMAMINNMNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN3C(=NN=C3SCC(=O)N)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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